5-(2-aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one
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Overview
Description
5-(2-aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one is a pyrimidine derivative with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring substituted with an aminoethyl group at the 5-position, a hydroxyl group at the 6-position, and a methyl group at the 1-position.
Mechanism of Action
Target of Action
The primary targets of these compounds are the serotonin receptors in the central nervous system . Serotonin, also known as 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter that mediates several important physiological functions including neurotransmission, gastrointestinal motility, hemostasis, and cardiovascular integrity .
Mode of Action
These compounds act as selective serotonin reuptake inhibitors (SSRIs). They increase serotonergic neurotransmission by reducing the turnover of serotonin .
Biochemical Pathways
The affected biochemical pathway is the serotonin signaling pathway. By inhibiting the reuptake of serotonin, these compounds increase the concentration of serotonin in the synaptic cleft, which allows it to bind to the postsynaptic receptor and trigger a response . This leads to enhanced serotonergic neurotransmission.
Pharmacokinetics
Similar compounds that act as ssris, like fluvoxamine, are metabolized by the liver into pharmacologically inactive products . They are excreted primarily as metabolites, with less than 4% of the original compound remaining .
Result of Action
The result of the action of these compounds is an increase in serotonergic neurotransmission. This can lead to various effects depending on the specific serotonin receptor that is activated. For example, activation of certain serotonin receptors has been linked to an alleviation of symptoms in conditions like depression and anxiety .
Action Environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors. For example, the presence of certain substances, such as other drugs or dietary components, can affect the metabolism of these compounds and thereby influence their efficacy and potential side effects . Additionally, factors such as pH and temperature can affect the stability of these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from 2-amino-4,6-dihydroxypyrimidine, the introduction of the aminoethyl group can be achieved through nucleophilic substitution reactions using ethylenediamine. The reaction conditions typically involve heating the reactants in a suitable solvent such as ethanol or water, often in the presence of a catalyst like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
5-(2-aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the hydroxyl group to a hydrogen atom.
Substitution: The aminoethyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 5-(2-aminoethyl)-6-oxo-1-methylpyrimidin-2(1H)-one.
Reduction: Formation of 5-(2-aminoethyl)-1-methylpyrimidin-2(1H)-one.
Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent introduced.
Scientific Research Applications
5-(2-aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biochemical pathways and as a ligand for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Comparison with Similar Compounds
Similar Compounds
5-hydroxytryptamine (serotonin): A neurotransmitter with a similar aminoethyl group but different ring structure.
2-aminoethyl methacrylate: A compound with a similar aminoethyl group but different functional groups and applications.
Uniqueness
5-(2-aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(2-aminoethyl)-3-methyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-10-6(11)5(2-3-8)4-9-7(10)12/h4H,2-3,8H2,1H3,(H,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQLRVMHRMUSFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649307 |
Source
|
Record name | 5-(2-Aminoethyl)-3-methylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142201-84-0 |
Source
|
Record name | 5-(2-Aminoethyl)-3-methylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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